molecular formula C9H11NO2 B1312900 Methyl 4-amino-2-methylbenzoate CAS No. 6933-47-7

Methyl 4-amino-2-methylbenzoate

Cat. No. B1312900
M. Wt: 165.19 g/mol
InChI Key: NRTWXBXJSGGTTE-UHFFFAOYSA-N
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Patent
US07714000B2

Procedure details

15 g (78 mmol) 4-acetamido-2-methyl-benzoic acid are suspended in 150 ml of methanol and combined with 11.2 ml (210 mmol) conc. sulphuric acid. The mixture is refluxed for three hours. Then excess methanol is eliminated in vacuo. The residue is poured onto ice water, made alkaline with 5 N sodium hydroxide solution and extracted twice with ethyl acetate. The combined organic phases are dried over sodium sulphate and evaporated to dryness.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[C:7]([CH3:14])[CH:6]=1)(=O)C.S(=O)(=O)(O)O.[OH-].[Na+].[CH3:22]O>>[NH2:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([O:11][CH3:22])=[O:10])=[C:7]([CH3:14])[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)NC1=CC(=C(C(=O)O)C=C1)C
Step Two
Name
Quantity
11.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for three hours
Duration
3 h
ADDITION
Type
ADDITION
Details
The residue is poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
Smiles
NC1=CC(=C(C(=O)OC)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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